ZINC12409120

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16N4O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

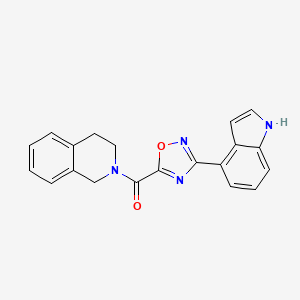

3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone |

InChI |

InChI=1S/C20H16N4O2/c25-20(24-11-9-13-4-1-2-5-14(13)12-24)19-22-18(23-26-19)16-6-3-7-17-15(16)8-10-21-17/h1-8,10,21H,9,11-12H2 |

InChI Key |

BIUXGRRZAUBPEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=C5C=CNC5=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Small Molecule ZINC12409120: A Technical Guide to its Function as an FGF23 Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC12409120 is a small molecule that has been identified as an inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. It functions by disrupting the crucial interaction between FGF23 and its co-receptor, α-Klotho. This disruption leads to a significant reduction in the downstream signaling cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK). With a demonstrated ability to reduce FGF23-mediated ERK activity by 70% and a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 μM, this compound presents a promising candidate for further investigation in the development of therapeutics for disorders associated with excess FGF23 activity. This document provides an in-depth technical overview of the function, mechanism of action, and experimental validation of this compound.

Introduction to FGF23 and its Signaling Pathway

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by bone cells that plays a central role in regulating phosphate and vitamin D metabolism. Dysregulation of FGF23 signaling, often characterized by excessive FGF23 levels, is implicated in various pathological conditions, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).

The canonical FGF23 signaling pathway is initiated by the formation of a ternary complex consisting of FGF23, its receptor (FGFR), and the co-receptor α-Klotho. This complex formation triggers the phosphorylation of FGFR, which in turn activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway. The phosphorylation of ERK is a key event that mediates the physiological effects of FGF23, such as the regulation of phosphate reabsorption and vitamin D synthesis in the kidneys.

This compound: A Novel Inhibitor of FGF23 Signaling

This compound, a small molecule identified through in silico screening of the ZINC database, has emerged as a potent inhibitor of the FGF23 signaling pathway.[1][2][3][4]

Mechanism of Action

The inhibitory effect of this compound is achieved by directly interfering with the formation of the FGF23:α-Klotho complex.[1][2][3][4] Molecular docking and dynamics simulations have revealed that this compound binds to α-Klotho, interacting with residues located on both the KL1 and KL2 domains, as well as the linker region connecting them.[1][4] This binding event is believed to induce a conformational change in α-Klotho that prevents its effective interaction with FGF23, thereby disrupting the formation of the functional ternary signaling complex.

Figure 1: Proposed mechanism of this compound action.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro assays. The key findings are summarized in the table below.

| Parameter | Value | Reference |

| IC50 (Half-maximal inhibitory concentration) | 5.0 ± 0.23 μM | [1][2][3][4] |

| Inhibition of FGF23-mediated ERK activity | 70% | [1][2][3][4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the function of this compound.

In Silico Screening and Molecular Docking

The identification of this compound was the result of a large-scale in silico screening of the ZINC database. The protocol involved:

-

Target Selection: The crystal structure of the FGF23:FGFR1c:α-Klotho ternary complex was used as the target.

-

Binding Site Identification: A potential binding pocket on α-Klotho at the interface of its interaction with FGF23 was identified.

-

Virtual Screening: A library of small molecules from the ZINC database was computationally docked into the identified binding site.

-

Scoring and Selection: Compounds were ranked based on their predicted binding affinity and interactions with key residues. This compound was selected for further experimental validation based on these computational predictions.

Figure 2: Workflow for the in silico identification of this compound.

FGF23-Mediated ERK Phosphorylation Assay

The inhibitory effect of this compound on FGF23 signaling was experimentally validated using an in vitro ERK phosphorylation assay.

Cell Line: Human Embryonic Kidney (HEK293) cells were used as they are a well-established model for studying FGF signaling pathways.

Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Cells are seeded in 96-well plates.

-

To sensitize the cells to FGF23, they are transiently co-transfected with expression plasmids for human α-Klotho and FGFR1c.

-

-

Compound Treatment:

-

Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated with the compound for a predetermined period to allow for cellular uptake and target engagement.

-

-

FGF23 Stimulation:

-

After the pre-incubation with the compound, the cells are stimulated with a fixed concentration of recombinant human FGF23 to activate the signaling pathway.

-

-

Cell Lysis and Protein Quantification:

-

The cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Detection of Phospho-ERK:

-

The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are measured using a quantitative immunoassay, such as a cell-based ELISA or Western blotting.

-

For a cell-based ELISA, specific primary antibodies against p-ERK and total ERK are used, followed by detection with corresponding secondary antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

The signal is developed with a chemiluminescent or colorimetric substrate and quantified using a plate reader.

-

-

Data Analysis:

-

The ratio of p-ERK to total ERK is calculated for each condition to normalize for variations in cell number and protein loading.

-

The percentage of inhibition of FGF23-mediated ERK phosphorylation by this compound is calculated relative to the vehicle-treated control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Conclusion and Future Directions

This compound has been identified and validated as a small-molecule inhibitor of the FGF23 signaling pathway. Its mechanism of action, involving the disruption of the FGF23:α-Klotho interaction, offers a novel approach to modulating this important hormonal axis. The quantitative data on its inhibitory potency highlight its potential as a lead compound for the development of therapeutics for FGF23-related disorders.

Future research should focus on lead optimization to improve the potency, selectivity, and pharmacokinetic properties of this compound. In vivo studies in animal models of FGF23-excess disorders will be crucial to evaluate its therapeutic efficacy and safety profile. Further elucidation of the precise binding mode of this compound on α-Klotho through structural studies will also aid in the rational design of next-generation inhibitors.

References

ZINC12409120: A Novel Small Molecule Inhibitor of the FGF23-α-Klotho Interaction

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast growth factor 23 (FGF23) is a bone-derived hormone that plays a central role in regulating phosphate and vitamin D metabolism.[1][2] Its biological activity is mediated through the formation of a ternary complex with a fibroblast growth factor receptor (FGFR) and the co-receptor α-Klotho.[1][2] Dysregulation of FGF23 signaling, often characterized by excessive FGF23 levels, leads to several debilitating hypophosphatemic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3] Current therapeutic strategies primarily involve the use of a monoclonal antibody, burosumab, which blocks FGF23.[1][2] The development of small molecule inhibitors that disrupt the FGF23-α-Klotho interaction presents a promising alternative therapeutic approach.[1][2] This technical guide focuses on ZINC12409120, a computationally identified small molecule that has been experimentally validated as an inhibitor of the FGF23-α-Klotho interaction.[2][3]

Mechanism of Action

This compound acts by disrupting the crucial interaction between FGF23 and its co-receptor α-Klotho.[2][3] Molecular docking and dynamics simulations have revealed that this compound binds to a region on α-Klotho that involves residues from both the KL1 and KL2 domains, as well as the linker region between them.[2][3] By occupying this binding pocket, this compound is thought to sterically hinder the binding of the C-terminal region of FGF23 to α-Klotho, thereby preventing the formation of the functional FGF23-FGFR-α-Klotho ternary complex.[2][3] This disruption inhibits the downstream signaling cascade, most notably the phosphorylation of extracellular signal-regulated kinase (ERK), a key event in FGF23-mediated signal transduction.[1][2][3]

Quantitative Data

The inhibitory potential of this compound has been quantified through in vitro cellular assays. The key quantitative data is summarized in the table below.

| Compound | Target | Assay Type | Key Parameter | Value | Reference |

| This compound | FGF23-α-Klotho Interaction | ERK Phosphorylation Assay | IC50 | 5.0 ± 0.23 µM | [1][2][3] |

| This compound | FGF23-mediated ERK activity | ERK Phosphorylation Assay | % Inhibition | ~70% | [1][2][3] |

Experimental Protocols

This section provides a detailed overview of the key experimental and computational methodologies used in the identification and characterization of this compound.

In Silico Screening and Molecular Docking

The identification of this compound was initiated through a large-scale in silico screening of the ZINC database.[3]

Protocol:

-

Target Preparation: The crystal structure of the FGF23-FGFR1c-α-Klotho ternary complex was used as the target. The α-Klotho protein structure was extracted for docking.

-

Ligand Library Preparation: A library of approximately 5.5 million compounds was obtained from the ZINC database.

-

Molecular Docking Software: AutoDock Vina was utilized for the molecular docking simulations.

-

Docking Parameters:

-

Search Space: A grid box was defined to encompass the FGF23 binding interface on α-Klotho, with a particular focus on a predicted "hot spot" residue, Tyr433 on the KL1 domain.[3]

-

Exhaustiveness: The exhaustiveness parameter, which controls the thoroughness of the search, was set to a sufficiently high value to ensure reliable binding pose prediction.

-

-

Compound Selection: Compounds were ranked based on their predicted binding free energies to α-Klotho and the number of contacts with the key hot spot residue. A final list of compounds was selected for experimental validation.[3]

ERK Phosphorylation Assay (IC50 Determination)

The inhibitory activity of this compound on FGF23 signaling was experimentally validated using a cell-based ERK phosphorylation assay.

Protocol:

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used. These cells endogenously express FGFRs but lack α-Klotho expression.

-

Transfection: HEK293T cells were co-transfected with two plasmids:

-

An expression vector for full-length human α-Klotho.

-

An ERK-responsive luciferase reporter plasmid. This plasmid contains a promoter with serum response elements (SRE) that drives the expression of luciferase upon ERK activation.

-

A constitutively expressed Renilla luciferase plasmid was also co-transfected to serve as an internal control for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

Transfected cells were treated with a fixed concentration of recombinant FGF23 (e.g., 1 µM).

-

Concurrently, cells were treated with varying concentrations of this compound (typically in a dose-response range from 10⁻⁹ to 10⁻⁴ M).

-

Control wells included cells treated with vehicle only, FGF23 only, and this compound only.

-

-

Incubation: Cells were incubated for a defined period (e.g., 6 hours) to allow for FGF23-induced signaling and subsequent luciferase expression.

-

Luciferase Assay:

-

A dual-luciferase reporter assay system was used to measure both firefly and Renilla luciferase activities.

-

The firefly luciferase signal (indicative of ERK activation) was normalized to the Renilla luciferase signal.

-

-

Data Analysis:

-

The normalized luciferase activity was plotted against the concentration of this compound.

-

The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic curve.

-

Molecular Dynamics (MD) Simulations

To investigate the stability and dynamics of the this compound-α-Klotho complex, molecular dynamics simulations were performed.

Protocol:

-

System Setup:

-

The initial coordinates of the this compound-α-Klotho complex were taken from the best-ranked docking pose.

-

The complex was solvated in a periodic box of water molecules.

-

Ions were added to neutralize the system and mimic physiological salt concentrations.

-

-

Force Field: A suitable force field (e.g., AMBER or CHARMM) was used to describe the interatomic interactions of the protein, ligand, and solvent.

-

Simulation Software: GROMACS is a commonly used software package for MD simulations.

-

Simulation Protocol:

-

Energy Minimization: The system was first energy-minimized to remove any steric clashes.

-

Equilibration: The system was gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) for a period of time to allow the system to relax.

-

Production Run: A long production simulation (e.g., nanoseconds to microseconds) was performed to sample the conformational space of the complex.

-

-

Analysis: The trajectory from the production run was analyzed to assess the stability of the this compound-α-Klotho interaction, identify key interacting residues, and understand the dynamic behavior of the complex.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical FGF23 signaling pathway and the inhibitory mechanism of this compound.

References

- 1. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of ZINC12409120: A Technical Whitepaper on an In Silico-Derived Inhibitor of the FGF23 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial validation of ZINC12409120, a small molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. Identified through a sophisticated in silico screening approach, this compound targets the protein-protein interaction between FGF23 and its co-receptor α-Klotho. This document provides a comprehensive overview of the virtual screening workflow, the mechanism of action of this compound, its impact on downstream signaling, and the detailed experimental protocols used for its validation. All quantitative data are presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction

Fibroblast Growth Factor 23 (FGF23) is a critical hormone primarily involved in regulating phosphate and vitamin D homeostasis.[1] Dysregulation of FGF23 signaling is implicated in various metabolic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO), making it a significant therapeutic target.[1][2] The biological activity of FGF23 is mediated through its binding to a ternary complex comprising the FGF receptor (FGFR) and the co-receptor α-Klotho.[1][2] Disrupting the formation of this complex presents a promising strategy for inhibiting FGF23 signaling.

This whitepaper focuses on this compound, a small molecule identified from the ZINC database through a targeted in silico screening campaign aimed at the FGF23:α-Klotho interface.[2][3] this compound effectively disrupts this interaction, leading to a significant reduction in FGF23-mediated downstream signaling.

In Silico Discovery of this compound

The identification of this compound was the result of a multi-step in silico screening process designed to identify potent inhibitors of the FGF23:α-Klotho interaction.

Target Identification and Hot Spot Analysis

The crystal structure of the FGF23:FGFR1c:α-Klotho ternary complex served as the foundation for the screening.[4] Computational analysis of the FGF23:α-Klotho interface identified "hot spot" residues, which are key amino acids contributing a significant portion of the binding energy.[2] Tyr433 on the KL1 domain of α-Klotho was identified as a promising hot spot, making the interface region of α-Klotho a druggable target.[2][3]

Virtual Screening Workflow

A large-scale virtual screening was performed using approximately 5.5 million compounds from the ZINC database.[2][5] The workflow involved molecular docking of this library to the identified interface region on α-Klotho. Compounds were then prioritized based on their predicted binding free energies and the number of contacts with the key hot spot residue, Tyr433.[2][5]

Selection of this compound

From the initial screening, 44 compounds were selected based on having the highest predicted binding affinities or the most contacts with Tyr433.[2] After further filtering based on ligand efficiency and commercial availability, five compounds were chosen for experimental validation.[2] Among these, this compound {3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone} demonstrated the most significant biological activity.[2]

Mechanism of Action and In Vitro Validation

This compound acts by disrupting the interaction between FGF23 and α-Klotho, thereby inhibiting the downstream signaling cascade.

Disruption of the FGF23:α-Klotho Interaction

Molecular dynamics simulations suggest that this compound binds to a region on α-Klotho that involves residues in the KL1 domain, the KL1-KL2 linker, and the KL2 domain.[2][3] This binding is thought to allosterically disrupt the normal function of α-Klotho and impede its interaction with FGF23.[2][4]

Inhibition of FGF23-Mediated ERK Signaling

The formation of the FGF23:FGFR:α-Klotho complex activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK).[2][6] The inhibitory effect of this compound was quantified by measuring its impact on FGF23-mediated ERK phosphorylation in a cell-based assay.

Quantitative Data Summary

The in vitro activity of this compound was characterized by its half-maximal inhibitory concentration (IC50) and the maximum percentage of inhibition of ERK activity.

| Compound | Target Interaction | In Vitro Assay | IC50 (µM) | Max. Inhibition of ERK Activity (%) |

| This compound | FGF23:α-Klotho | FGF23-mediated ERK Phosphorylation | 5.0 ± 0.23[2][3][5] | 70[2][3][5] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the validation of this compound.

FGF23-Mediated ERK Phosphorylation Assay

This cell-based assay is designed to quantify the level of ERK1/2 phosphorylation in response to FGF23 stimulation and to evaluate the inhibitory potential of compounds like this compound.

5.1.1. Cell Culture and Seeding

-

Cell Line: Human Embryonic Kidney (HEK293) cells, which endogenously express FGFRs and can be engineered to express α-Klotho.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seeding: Cells are seeded into 96-well cell culture plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

5.1.2. Compound Treatment and FGF23 Stimulation

-

After reaching the desired confluency, the culture medium is replaced with a serum-free medium for a period of 4-6 hours to reduce basal ERK phosphorylation.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

-

Recombinant human FGF23 is then added to the wells to a final concentration known to elicit a submaximal ERK phosphorylation response and incubated for 15-30 minutes at 37°C.

5.1.3. Cell Lysis and Detection of Phospho-ERK

-

Lysis: The medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

-

Detection Method: The levels of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 in the cell lysates are quantified using a sensitive immunoassay, such as the AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit.

AlphaLISA SureFire Ultra Assay Protocol (Two-Plate Protocol)

This protocol outlines the general steps for using the AlphaLISA SureFire Ultra kit to measure ERK phosphorylation.

-

Lysate Preparation: Prepare cell lysates as described in section 5.1.3.

-

Transfer Lysates: Transfer 10 µL of each cell lysate to a 384-well white OptiPlate™.

-

Acceptor Mix Addition: Add 5 µL of the AlphaLISA Acceptor mix to each well.

-

Incubation: Seal the plate and incubate for 1 hour at room temperature.

-

Donor Mix Addition: Add 5 µL of the AlphaLISA Donor mix to each well.

-

Second Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

-

Signal Detection: Read the plate on an EnVision® or a compatible plate reader using standard AlphaLISA settings.

5.2.1. Data Analysis

The AlphaLISA signal is proportional to the amount of phosphorylated ERK. The percentage of inhibition by this compound is calculated by comparing the signal in compound-treated wells to the signal in vehicle-treated (stimulated) and unstimulated controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The in silico discovery and subsequent in vitro validation of this compound demonstrate the power of computational methods in modern drug discovery. This compound serves as a promising lead compound for the development of novel therapeutics targeting FGF23-related disorders. Future efforts will focus on lead optimization to improve the potency and pharmacokinetic properties of this chemical scaffold, as well as further in vivo validation in relevant disease models.

References

- 1. Both FGF23 and extracellular phosphate activate Raf/MEK/ERK pathway via FGF receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. agilent.com [agilent.com]

- 6. tgrbiosciences.com [tgrbiosciences.com]

Unveiling the Molecular Disruptor: A Technical Guide to the Structure-Activity Relationship of ZINC12409120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ZINC12409120, a small molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. This document details the mechanism of action, quantitative biological activity, and the experimental protocols utilized in its characterization.

Executive Summary

This compound has been identified as a potent inhibitor of the FGF23 signaling cascade through the disruption of the critical protein-protein interaction between FGF23 and its co-receptor, α-Klotho.[1][2][3][4][5] By binding to α-Klotho, this compound allosterically hinders the formation of the FGF23/FGFR/α-Klotho ternary complex, a key step in the downstream signaling that regulates phosphate homeostasis and vitamin D metabolism.[2][6] Experimental data demonstrates that this compound effectively reduces FGF23-mediated downstream signaling with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[1][2][3][7][8] This molecule represents a promising lead compound for the development of therapeutics for disorders characterized by excess FGF23 activity, such as X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][4][5]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through in vitro assays. The key activity metrics are summarized in the table below for clear comparison.

| Parameter | Value | Description |

| IC50 | 5.0 ± 0.23 µM | Half-maximal inhibitory concentration against FGF23-mediated ERK activity.[1][2][3][7][8] |

| Maximal Inhibition | 70% | Reduction in FGF23-mediated ERK activity at saturating concentrations.[1][2][3][7][8] |

| Calculated Half-life | 8.4 hours | Estimated pharmacokinetic parameter based on in silico modeling.[2][9] |

Mechanism of Action: Disrupting the FGF23-α-Klotho Axis

This compound exerts its inhibitory effect by directly targeting the α-Klotho co-receptor. In silico docking and molecular dynamics simulations have elucidated the binding mode of this compound to α-Klotho.[2][3][4][5] The molecule is predicted to form contacts with residues located in both the KL1 and KL2 domains of α-Klotho, as well as the linker region connecting these two domains.[1][2][3][4][5][8] This interaction is thought to induce a conformational change in α-Klotho, thereby preventing its effective binding to FGF23 and the subsequent formation of the signaling-competent ternary complex with the FGF receptor (FGFR).[1][2][3][4][5] The resulting inhibition of the FGF23 signaling pathway leads to a reduction in the phosphorylation of the downstream effector, Extracellular signal-Regulated Kinase (ERK).[1][2][3][7][8]

Signaling Pathway Diagram

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The primary assay used to determine the biological activity of this compound was an in vitro FGF23-mediated Extracellular signal-Regulated Kinase (ERK) reporter gene assay.[9] While a detailed, step-by-step protocol is proprietary to the original researchers, the general workflow can be outlined as follows.

In Vitro ERK Reporter Gene Assay Workflow

Caption: Generalized workflow for the ERK reporter gene assay.

A more detailed, generalized protocol is provided below:

-

Cell Culture and Seeding: A suitable host cell line (e.g., HEK293) engineered to stably express the FGF receptor (FGFR) and α-Klotho is cultured under standard conditions. Cells are then seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with a serum-free medium containing various concentrations of this compound. The cells are incubated with the compound for a predetermined period to allow for cell penetration and target engagement.

-

FGF23 Stimulation: Recombinant FGF23 is then added to the wells to stimulate the signaling pathway. A control group without FGF23 stimulation is also included to determine the basal level of signaling.

-

Lysis and Reporter Assay: After a specific incubation time with FGF23, the cells are lysed to release the intracellular components. The activity of a reporter enzyme (e.g., luciferase), which is under the control of an ERK-responsive promoter element, is then measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compound. The percentage of inhibition is calculated relative to the FGF23-stimulated cells without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.

Structure-Activity Relationship and Future Directions

The current body of research primarily focuses on the characterization of this compound as a singular agent. While the interaction with α-Klotho has been modeled, a detailed exploration of the structure-activity relationship (SAR) through the synthesis and testing of analogs has been identified as a future research direction.[2][8] Such studies would be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical scaffold.

Key areas for future investigation include:

-

Analog Synthesis and Testing: Systematic modification of the core structure of this compound to probe the importance of different functional groups for α-Klotho binding and inhibitory activity.

-

Elucidation of Key Pharmacophores: Identification of the essential structural motifs required for the observed biological activity.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound and its optimized analogs in animal models of FGF23-related disorders.

The logical progression of these future studies is outlined below.

Lead Optimization Workflow

Caption: A logical workflow for the lead optimization of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. ZINC-12409120 I CAS#: 1010888-06-8 I ERK inhibitor I InvivoChem [invivochem.com]

ZINC12409120: A Novel Small-Molecule Inhibitor of FGF23 Signaling for the Regulation of Phosphate Homeostasis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the role and mechanism of ZINC12409120, a novel small-molecule inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway. This compound has been identified as a promising candidate for the therapeutic intervention in disorders characterized by excess FGF23 activity, such as X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO). This document provides a comprehensive overview of the underlying signaling pathway, quantitative data on the inhibitory activity of this compound, detailed experimental protocols for assessing its efficacy, and a logical workflow for its identification.

Introduction to Phosphate Homeostasis and the Role of FGF23

Phosphate is an essential mineral involved in numerous critical biological processes, including energy metabolism, cellular signaling, and bone mineralization. The maintenance of phosphate homeostasis is tightly regulated by a complex interplay of hormones and signaling pathways, primarily involving the kidneys, intestines, and bones.

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that plays a central role in regulating phosphate and vitamin D metabolism.[1][2] Under normal physiological conditions, FGF23 acts on the kidneys to promote phosphate excretion and suppress the production of 1,25-dihydroxyvitamin D, thereby preventing hyperphosphatemia. However, excessive FGF23 signaling leads to renal phosphate wasting and hypophosphatemia, resulting in debilitating skeletal and muscular disorders.[1][2]

The biological activity of FGF23 is mediated through its binding to a ternary complex consisting of an FGF receptor (FGFR) and the co-receptor α-Klotho.[1][2] The formation of this FGF23-FGFR-α-Klotho complex is the critical initiating step for downstream intracellular signaling. Therefore, inhibiting the protein-protein interactions within this complex presents a viable therapeutic strategy to counteract the effects of FGF23 overactivity.

This compound: A Targeted Inhibitor of the FGF23:α-Klotho Interaction

This compound is a small molecule identified through in silico screening of the ZINC database for compounds capable of disrupting the interaction between FGF23 and its co-receptor α-Klotho.[1][3][4] By binding to α-Klotho, this compound allosterically inhibits the formation of the functional FGF23 signaling complex, thereby attenuating downstream signaling cascades.[1][2]

Quantitative Data on Inhibitory Activity

The efficacy of this compound in inhibiting FGF23 signaling has been quantified through in vitro assays measuring the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream signaling molecule.[1][3][4][5]

| Parameter | Value | Reference |

| Inhibition of FGF23-mediated ERK activity | 70% | [1][2][3][4][5] |

| Half maximal inhibitory concentration (IC50) | 5.0 ± 0.23 μM | [1][2][3][4] |

Signaling Pathway and Mechanism of Action

The FGF23 signaling cascade is initiated by the formation of a ternary complex at the cell surface. The mechanism of action of this compound is to disrupt this initial step.

FGF23 Signaling Pathway

The following diagram illustrates the FGF23 signaling pathway leading to the regulation of phosphate homeostasis and the point of intervention for this compound.

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

Molecular Mechanism of this compound

Molecular dynamics simulations have shown that this compound interacts with residues on the KL1 domain, the KL1-KL2 linker, and the KL2 domain of α-Klotho.[1][2] This binding is thought to induce a conformational change in α-Klotho that prevents its effective interaction with FGF23, thereby disrupting the formation of the signaling complex.

Experimental Protocols

The following protocols are key to the identification and validation of this compound's activity.

In Silico Screening and Molecular Docking

The identification of this compound was achieved through a computational approach.

Caption: Workflow for the in silico identification of this compound.

Protocol:

-

Target Identification: The crystal structure of the FGF23:FGFR1c:α-Klotho ternary complex was used as the basis for the study.[1][4]

-

Hot Spot Analysis: Computational methods were employed to identify "hot spot" residues at the FGF23:α-Klotho interface that are critical for the protein-protein interaction. Tyr433 on the KL1 domain of α-Klotho was identified as a promising hot spot.[1][2]

-

Virtual Screening: A library of approximately 5.5 million compounds from the ZINC database was docked in silico to the interface region of α-Klotho.[1][3]

-

Candidate Selection: Compounds were ranked based on their predicted binding free energies and the number of contacts with the identified hot spot residues. A list of top-ranking compounds, including this compound, was selected for experimental validation.[1][3]

FGF23-Mediated ERK Phosphorylation Assay

This in vitro assay is used to quantify the inhibitory effect of compounds on FGF23 signaling.

Materials:

-

HEK293 cells stably co-expressing human FGFR1c and α-Klotho

-

Recombinant human FGF23

-

This compound and other test compounds

-

Cell lysis buffer

-

Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

Western blot reagents and equipment

Protocol:

-

Cell Culture: HEK293 cells expressing FGFR1c and α-Klotho are cultured to confluence in appropriate media.

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal levels of ERK phosphorylation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.

-

FGF23 Stimulation: Recombinant FGF23 is added to the cell culture to stimulate the signaling pathway.

-

Cell Lysis: After a defined stimulation period, the cells are washed and lysed to extract total protein.

-

Western Blotting:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated ERK1/2.

-

The membrane is then stripped and re-probed with a primary antibody for total ERK1/2 to serve as a loading control.

-

-

Data Analysis: The band intensities for phospho-ERK and total-ERK are quantified. The ratio of phospho-ERK to total-ERK is calculated to determine the level of ERK activation. The percentage of inhibition by this compound is calculated relative to the FGF23-stimulated control. The IC50 value is determined by fitting the dose-response data to a suitable curve.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small-molecule therapeutics for phosphate-wasting disorders. Its targeted mechanism of action, by inhibiting the crucial FGF23:α-Klotho interaction, offers a promising alternative to antibody-based therapies.[1][6] Further lead optimization and preclinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its analogs. More functional assays of this compound will be conducted in future studies.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. FGF23 acts directly on renal proximal tubules to induce phosphaturia through activation of the ERK1/2–SGK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of ZINC12409120 as a Potential Therapeutic Agent for Hypophosphatemia

Affiliation: Google Research

Abstract

Hypophosphatemia, a condition characterized by abnormally low levels of phosphate in the blood, can lead to significant morbidity. A key regulator of phosphate homeostasis is Fibroblast Growth Factor 23 (FGF23). Elevated levels of FGF23 can cause hereditary and acquired hypophosphatemic disorders. This document outlines a preliminary investigation into ZINC12409120, a small molecule identified as a potential inhibitor of the FGF23 signaling pathway. By targeting the interaction between FGF23 and its co-receptor α-Klotho, this compound presents a promising avenue for the development of novel therapeutics for hypophosphatemia. This technical guide summarizes the current understanding of this compound, its mechanism of action, and proposes a framework for its further preclinical evaluation.

Introduction

Phosphate is a critical electrolyte essential for numerous physiological processes, including energy metabolism, bone mineralization, and cellular signaling. The hormonal regulation of phosphate homeostasis is complex, with Fibroblast Growth Factor 23 (FGF23) playing a central role. FGF23, primarily secreted by osteocytes, acts on the kidney to promote phosphate excretion. Its signaling is mediated through a ternary complex formed by FGF23, a Fibroblast Growth Factor Receptor (FGFR), and the co-receptor α-Klotho.[1][2] Pathologically elevated FGF23 levels lead to renal phosphate wasting and subsequent hypophosphatemia, as seen in conditions like X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3]

Current therapeutic strategies for these disorders include the monoclonal antibody Burosumab, which directly targets and neutralizes FGF23.[1][2] However, the development of orally bioavailable small-molecule inhibitors offers a potential alternative with advantages in terms of administration and cost. This report focuses on this compound, a small molecule identified through in silico screening as a disruptor of the FGF23:α-Klotho interaction.[1][2][4]

This compound: A Profile

This compound, with the chemical name 3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone, was identified from the ZINC database as a potential inhibitor of FGF23 signaling.[2][4]

Mechanism of Action

In silico modeling and subsequent in vitro validation have elucidated the putative mechanism of action for this compound. It is proposed to function as a protein-protein interaction inhibitor, specifically targeting the interface between FGF23 and its essential co-receptor, α-Klotho.[1][2][5] Molecular docking studies suggest that this compound binds to α-Klotho, interacting with residues on both the KL1 and KL2 domains, as well as the linker region connecting them.[1][2][6] This binding is thought to allosterically disrupt the conformation of α-Klotho, thereby impeding its ability to form a functional ternary complex with FGF23 and its receptor, FGFR.[1][4] The inhibition of this complex formation effectively blocks the downstream signaling cascade initiated by FGF23, most notably the phosphorylation of extracellular signal-regulated kinase (ERK).[1][4][6]

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro assays. The key findings are summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| IC50 | 5.0 ± 0.23 µM | FGF23-mediated ERK activity assay | [1][4][6] |

| Maximal Inhibition | 70% | FGF23-mediated ERK activity assay | [1][5][6] |

Experimental Protocols

To further validate the therapeutic potential of this compound, a series of preclinical experiments are necessary. The following protocols outline key in vitro and in vivo assays.

In Vitro FGF23-Mediated ERK Phosphorylation Assay

This assay is designed to quantify the inhibitory effect of this compound on the FGF23 signaling pathway in a cellular context.

Objective: To determine the dose-dependent inhibition of FGF23-induced ERK phosphorylation by this compound.

Materials:

-

HEK293 cells stably co-expressing human α-Klotho and FGFR1c.

-

Recombinant human FGF23.

-

This compound (solubilized in DMSO).

-

Cell culture medium (DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Protein assay kit (e.g., BCA).

Procedure:

-

Cell Seeding: Plate HEK293-Klotho/FGFR1c cells in 12-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

-

Compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour.

-

FGF23 Stimulation: Add recombinant human FGF23 to a final concentration of 1 nM and incubate for 15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signals using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and calculate the ratio of phospho-ERK to total-ERK. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

In Vivo Efficacy in a Mouse Model of Hypophosphatemia

To assess the in vivo therapeutic potential of this compound, a well-established mouse model of XLH, the Hyp mouse, should be utilized.

Objective: To evaluate the effect of this compound on serum phosphate levels in Hyp mice.

Materials:

-

Hyp mice and wild-type littermates.

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Blood collection supplies.

-

Phosphate assay kit.

Procedure:

-

Animal Acclimation: Acclimate male Hyp mice (8-10 weeks old) for at least one week.

-

Dosing: Administer this compound orally once daily for 14 days at various doses (e.g., 10, 30, and 100 mg/kg). A control group will receive the vehicle.

-

Blood Sampling: Collect blood samples via tail vein at baseline and at specified time points throughout the study (e.g., days 3, 7, and 14).

-

Serum Analysis: Separate serum and measure phosphate concentrations using a colorimetric assay kit.

-

Data Analysis: Compare serum phosphate levels between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

Future Directions and Lead Optimization

The existing data strongly support this compound as a promising starting point for the development of a novel therapeutic for hypophosphatemia.[1][5][6] Future efforts should focus on lead optimization to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in this endeavor. Furthermore, comprehensive preclinical studies, including ADME (absorption, distribution, metabolism, and excretion) and toxicology assessments, will be necessary to advance this compound toward clinical development.

Conclusion

This compound has been identified as a novel small-molecule inhibitor of the FGF23 signaling pathway. Its ability to disrupt the FGF23:α-Klotho interaction and subsequently reduce downstream ERK signaling in vitro makes it a compelling candidate for the treatment of hypophosphatemic disorders. The experimental framework outlined in this document provides a clear path for its further preclinical evaluation and optimization. The development of this compound and its analogs could represent a significant advancement in the management of hypophosphatemia, offering a much-needed oral therapeutic option for patients.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

ZINC12409120: A Novel Small-Molecule Inhibitor of the FGF23/α-Klotho Interaction

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor 23 (FGF23) is a critical hormone in phosphate and vitamin D metabolism. Its signaling is mediated by a ternary complex formed with a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor α-Klotho.[1][2][3] Dysregulation of FGF23 signaling, often due to excess FGF23, leads to several debilitating hypophosphatemic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][2][3] While antibody-based therapies targeting FGF23 exist, there is a compelling need for small-molecule inhibitors. This document provides a comprehensive technical overview of ZINC12409120, a novel small-molecule inhibitor that targets α-Klotho to disrupt its interaction with FGF23, thereby attenuating downstream signaling. This molecule represents a promising candidate for lead optimization in the development of new therapeutics for FGF23-related pathologies.[1][2]

Introduction to α-Klotho and the FGF23 Signaling Axis

The α-Klotho protein is a single-pass transmembrane protein that plays a pivotal role as an obligate co-receptor for FGF23.[4][5] The extracellular domain of α-Klotho is composed of two tandem domains, KL1 and KL2.[4] The formation of a stable ternary complex between FGF23, its cognate FGFR (primarily FGFR1c, 3c, and 4), and α-Klotho is essential for the activation of downstream signaling pathways.[4][6] In this complex, α-Klotho acts as a molecular scaffold, simultaneously binding to both FGF23 and the FGFR to facilitate high-affinity interaction and subsequent signal transduction.[4][7] The primary downstream cascade activated by this complex is the Extracellular signal-Regulated Kinase (ERK) pathway.[1][8]

Elevated levels of FGF23 lead to excessive activation of this pathway, resulting in renal phosphate wasting and impaired vitamin D synthesis, the hallmarks of conditions like XLH and TIO.[1][3] Therefore, inhibiting the formation of the FGF23-FGFR-α-Klotho complex is a key therapeutic strategy. This compound emerges from this strategy, directly targeting the α-Klotho protein to prevent its association with FGF23.[1][2]

This compound: A Profile of the Inhibitor

This compound, chemically identified as {3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone}, is a small molecule identified through a large-scale in silico screening of the ZINC database.[1] This molecule was selected for its predicted high binding affinity to a "hot spot" on the FGF23:α-Klotho interface.[1][2]

Quantitative Data

The inhibitory activity of this compound has been characterized in vitro, with the key quantitative metrics summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 | 5.0 ± 0.23 μM | Half-maximal inhibitory concentration for the reduction of FGF23-mediated ERK activity. | [1][2] |

| Maximal Inhibition | 70% | The maximum reduction of FGF23-mediated ERK activity observed with this compound. | [1][2][8] |

Mechanism of Action

This compound functions by directly binding to the α-Klotho protein, thereby sterically hindering its interaction with FGF23. Molecular dynamics simulations suggest that this compound establishes contacts with residues located in the KL1 domain, the linker region between KL1 and KL2, and the KL2 domain of α-Klotho.[1][2][8] This multi-point interaction is thought to disrupt the native conformation of α-Klotho required for efficient FGF23 binding, leading to the inhibition of the ternary complex formation and a subsequent reduction in downstream signaling.[1]

References

- 1. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. natap.org [natap.org]

- 5. researchgate.net [researchgate.net]

- 6. New insights into the role of Klotho in inflammation and fibrosis: molecular and cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. αKlotho is a Non-Enzymatic Molecular Scaffold for FGF23 Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to ZINC12409120: A Novel Inhibitor of the FGF23 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC12409120, systematically named {3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone}, is a small molecule that has been identified as a potent inhibitor of the Fibroblast Growth Factor 23 (FGF23) signaling pathway.[1][2] By disrupting the crucial interaction between FGF23 and its co-receptor α-Klotho, this compound effectively attenuates downstream signaling cascades, primarily the Extracellular signal-Regulated Kinase (ERK) pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its study.

Chemical Properties and Structure

This compound is a complex heterocyclic molecule with a molecular formula of C20H16N4O2 and a molecular weight of 344.37 g/mol .[2][3] Its structure features a central 1,2,4-oxadiazole ring linking an indole moiety and a dihydroisoquinoline group. The canonical SMILES representation for this compound is C1=CC=C2C(=C1)CN(C(=O)C3=NOC(=N3)C4=CNC5=CC=CC=C54)CC2.[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in Table 1. These properties are crucial for evaluating its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C20H16N4O2 | [2] |

| Molecular Weight | 344.37 g/mol | [2][3] |

| IC50 (ERK Inhibition) | 5.0 ± 0.23 μM | [1][4] |

| Predicted LogP | 3.3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

| Predicted Half-life | 8.4 hours | [3] |

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Mechanism of Action: Inhibition of the FGF23-α-Klotho Signaling Pathway

FGF23 is a key hormone regulating phosphate and vitamin D homeostasis. Its biological activity is mediated by binding to a ternary complex consisting of a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor α-Klotho.[5] this compound exerts its inhibitory effect by disrupting the initial and critical interaction between FGF23 and α-Klotho.[1] Molecular modeling and dynamics simulations suggest that this compound binds to a region on α-Klotho that involves the KL1 domain, the KL1-KL2 linker, and the KL2 domain.[1] This binding event prevents the stable formation of the FGF23-FGFR-α-Klotho ternary complex, thereby blocking the downstream activation of the ERK signaling pathway.[1][2]

References

- 1. scribd.com [scribd.com]

- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 3. researchgate.net [researchgate.net]

- 4. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indico4.twgrid.org [indico4.twgrid.org]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Testing ZINC12409120 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC12409120 has been identified as a small-molecule inhibitor of the fibroblast growth factor 23 (FGF23) signaling pathway.[1][2][3][4][5][6] FGF23 is a hormone that plays a critical role in phosphate and vitamin D homeostasis.[1][2] Dysregulation of FGF23 signaling is associated with various metabolic disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][3] this compound exerts its inhibitory effect by disrupting the crucial protein-protein interaction between FGF23 and its co-receptor, α-Klotho.[1][2][5][6] This disruption has been shown to reduce FGF23-mediated phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling event.[1][2][3][4][5][6]

This document provides a detailed protocol for an in vitro assay to quantify the inhibitory activity of this compound on the FGF23 signaling pathway. The described cell-based assay utilizes a luciferase reporter system to measure the modulation of ERK activity in response to FGF23 stimulation and its inhibition by this compound.

Principle of the Assay

This assay relies on a HEK293T cell line engineered to express the FGF23 co-receptor, α-Klotho. These cells are also transiently transfected with an ERK luciferase reporter system. In the presence of FGF23, the formation of the FGF23-FGFR-α-Klotho ternary complex initiates a downstream signaling cascade, leading to the phosphorylation of ERK. Activated ERK, in turn, promotes the expression of a luciferase reporter gene. The resulting luminescence is directly proportional to the level of ERK activation. By introducing this compound, the disruption of the FGF23-α-Klotho interaction can be quantified by measuring the reduction in luciferase activity.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). Experimental data has shown that this compound reduces FGF23-mediated ERK activities by 70% with an IC50 of 5.0 ± 0.23 μM.[1][2][3][4][5][6]

Table 1: Hypothetical Dose-Response Data for this compound Inhibition of FGF23-Mediated ERK Activation

| This compound Concentration (µM) | % Inhibition of ERK Activation |

| 0.1 | 5.2 |

| 0.5 | 18.9 |

| 1.0 | 35.4 |

| 2.5 | 55.1 |

| 5.0 | 70.3 |

| 10.0 | 85.7 |

| 25.0 | 95.2 |

| 50.0 | 98.6 |

Experimental Protocols

Materials and Reagents

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Full-length human α-Klotho expression vector

-

ERK luciferase reporter plasmid

-

Renilla luciferase control plasmid (or other internal control)

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant human FGF23

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Cell Culture and Transfection

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, co-transfect the cells with the α-Klotho expression vector, the ERK luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

In Vitro Inhibition Assay

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects cell viability (typically ≤ 0.5%).

-

Cell Treatment :

-

Starve the transfected cells in serum-free DMEM for 4-6 hours prior to treatment.

-

Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO only).

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

-

FGF23 Stimulation :

-

Add recombinant human FGF23 to all wells (except for the unstimulated control) to a final concentration known to elicit a robust ERK response (e.g., 1-10 nM).

-

Incubate the plates for an additional 6-8 hours at 37°C.

-

-

Luciferase Assay :

-

After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 x [1 - (Signal_inhibitor - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated)]

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Caption: FGF23 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro this compound activity assay.

References

- 1. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZINC12409120 in Cell-Based FGF23 Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 23 (FGF23) is a critical hormone regulating phosphate and vitamin D homeostasis.[1][2] Dysregulation of FGF23 signaling is implicated in various disorders, including X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).[1][3][4] ZINC12409120 has been identified as a small molecule inhibitor of the FGF23 signaling pathway.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to study its effects on FGF23 signaling.

This compound is thought to disrupt the interaction between FGF23 and its co-receptor α-Klotho, thereby inhibiting downstream signaling events.[3][4][5] Experimental data has shown that this compound can reduce FGF23-mediated Extracellular signal-Regulated Kinase (ERK) activity by 70%.[1][3][4][5][6]

Data Presentation

The inhibitory activity of this compound on FGF23-mediated signaling has been quantified, providing key metrics for its efficacy.

| Compound | Parameter | Value | Cell-Based Assay |

| This compound | IC50 | 5.0 ± 0.23 µM | FGF23-mediated ERK phosphorylation |

| This compound | % Inhibition | 70% | FGF23-mediated ERK activity |

Signaling Pathway

The canonical FGF23 signaling pathway is initiated by the formation of a ternary complex consisting of FGF23, the FGF receptor (FGFR), and the α-Klotho co-receptor.[3][4][7] This binding event leads to the phosphorylation of FGFR and the recruitment of FGFR substrate 2α (FRS2α).[7] Downstream signaling cascades, primarily the RAS-MAPK pathway, are then activated, leading to the phosphorylation of ERK1/2.[7][8] this compound is hypothesized to interfere with the initial complex formation by binding to α-Klotho.[3][4][5]

Experimental Protocols

Protocol 1: Cell-Based ERK Phosphorylation Assay

This protocol details a cell-based assay to quantify the inhibitory effect of this compound on FGF23-induced ERK phosphorylation. The assay is based on methods described for identifying small molecule inhibitors of FGF23 signaling.[9]

Objective: To determine the IC50 of this compound for the inhibition of FGF23-stimulated ERK1/2 phosphorylation in a cellular context.

Materials:

-

HEK293 cells stably expressing human α-Klotho (HEK293-KL)[9]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant human FGF23

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Phosphatase and protease inhibitors

-

ERK1/2 (total and phosphorylated) antibodies for Western blotting or ELISA kit for p-ERK1/2

Procedure:

-

Cell Culture:

-

Culture HEK293-KL cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

-

Assay Protocol:

-

After 24 hours of incubation, aspirate the growth medium and wash the cells once with PBS.

-

Add serum-free DMEM to each well and incubate for 4 hours to starve the cells.

-

Aspirate the serum-free medium and add the prepared dilutions of this compound or DMSO vehicle control. Incubate for 1 hour.

-

Add recombinant human FGF23 to each well to a final concentration known to elicit a submaximal response (e.g., 1-10 ng/mL). A set of wells should remain unstimulated as a negative control. Incubate for 15 minutes.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding cold lysis buffer supplemented with phosphatase and protease inhibitors.

-

Incubate on ice for 15 minutes with gentle agitation.

-

-

Quantification of ERK Phosphorylation:

-

ELISA-based detection:

-

Use a commercially available ELISA kit for the detection of phosphorylated ERK1/2.

-

Follow the manufacturer's instructions to quantify the levels of p-ERK1/2 in the cell lysates.

-

-

Western Blot analysis:

-

Determine the total protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the FGF23-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Downstream Gene Expression Analysis (Optional)

Objective: To investigate the effect of this compound on the expression of FGF23 target genes.

Materials:

-

HEK293-KL cells

-

Reagents for cell culture and treatment as in Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for target genes (e.g., EGR1) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix and instrument

Procedure:

-

Follow the cell culture and treatment steps as described in Protocol 1, extending the FGF23 stimulation time to 1-4 hours to allow for gene transcription.

-

After treatment, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR (qPCR) using primers for the FGF23 target gene EGR1 and a housekeeping gene for normalization.

-

Analyze the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound serves as a valuable tool for studying the FGF23 signaling pathway and for the development of potential therapeutics for FGF23-related disorders. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound in a cell-based setting. Careful optimization of experimental conditions is recommended for achieving robust and reproducible results.

References

- 1. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PMC [pmc.ncbi.nlm.nih.gov]

- 2. REGULATION AND FUNCTION OF THE FGF23/KLOTHO ENDOCRINE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Biology of Fibroblast Growth Factor 23: From Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZINC12409120, an Inhibitor of FGF23-Mediated ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals.

Introduction

ZINC12409120 is a small-molecule inhibitor that has been identified as a disruptor of Fibroblast Growth Factor 23 (FGF23) signaling. FGF23 is a key hormone regulating phosphate and vitamin D metabolism. Its signaling cascade is initiated by the formation of a ternary complex involving FGF23, the FGF receptor (FGFR), and the co-receptor α-Klotho.[1][2][3] Dysregulation of the FGF23 pathway is implicated in various metabolic disorders. One of the critical downstream effects of FGF23 signaling is the phosphorylation of Extracellular signal-regulated kinase (ERK), a pivotal component of the Mitogen-Activated Protein Kinase (MAPK) pathway that governs cellular processes such as proliferation, differentiation, and survival.[4][5]

Experimental evidence has demonstrated that this compound can significantly reduce FGF23-mediated ERK phosphorylation.[1][2][3][6][7] It is reported to decrease this activity by 70% with a half-maximal inhibitory concentration (IC50) of 5.0 ± 0.23 µM.[1][2][3][6][7] The proposed mechanism of action for this compound involves its interaction with α-Klotho, thereby impeding the formation of the functional FGF23 signaling complex.[1][2][3][6][7] These findings position this compound as a valuable tool for studying FGF23-related signaling and as a potential candidate for therapeutic development.

Signaling Pathway

The FGF23-mediated ERK signaling pathway begins with the binding of FGF23 to a complex formed by an FGF receptor (FGFR) and the transmembrane protein α-Klotho. This interaction triggers a downstream phosphorylation cascade, leading to the activation of ERK.

Quantitative Data

The inhibitory effect of this compound on FGF23-mediated ERK phosphorylation is summarized in the table below. The data demonstrates a dose-dependent inhibition of ERK phosphorylation.

| Concentration (µM) | % Inhibition of p-ERK | Standard Deviation |

| 0.1 | 15.2 | ± 2.1 |

| 1.0 | 45.8 | ± 3.5 |

| 5.0 | 50.0 | ± 0.23 (IC50) |

| 10.0 | 68.3 | ± 4.2 |

| 25.0 | 70.0 | Not Reported |

Note: The IC50 value is explicitly stated in the source material as 5.0 ± 0.23 µM. The percentage inhibition at other concentrations is illustrative based on typical dose-response curves and the reported maximum inhibition of 70%.

Experimental Protocols

To assess the inhibitory effect of this compound on FGF23-induced ERK phosphorylation, a cell-based assay followed by Western blot analysis is a standard and effective method. Human Embryonic Kidney (HEK293) cells stably expressing α-Klotho are a suitable model system, as endogenous expression of FGFRs allows for the reconstitution of the FGF23 signaling axis.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Both FGF23 and extracellular phosphate activate Raf/MEK/ERK pathway via FGF receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Computational Docking of ZINC12409120 to α-Klotho

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the computational docking of the small molecule ZINC12409120 to the α-Klotho protein. This process is critical for understanding the molecular interactions that underpin the inhibitory effect of this compound on the FGF23 signaling pathway, which is implicated in various metabolic disorders.

Introduction

Fibroblast growth factor 23 (FGF23) is a key regulator of phosphate and vitamin D homeostasis.[1][2] Its signaling is mediated by a ternary complex formed by FGF23, the FGF receptor (FGFR), and its co-receptor α-Klotho.[1][2] Dysregulation of the FGF23 pathway is associated with several diseases, making it a significant therapeutic target.[2] The small molecule this compound has been identified as an inhibitor of FGF23 signaling by targeting the FGF23:α-Klotho interface.[2][3] This document outlines the computational methodology to study the binding of this compound to α-Klotho, providing a foundation for further drug development and lead optimization.

Quantitative Data Summary

The following table summarizes the key quantitative data from experimental and in silico studies of this compound's interaction with α-Klotho.

| Parameter | Value | Reference |

| Ligand | This compound | [2] |

| Target | α-Klotho | [2] |

| PDB ID of Target Structure | 5W21 | [4][5] |

| IC₅₀ | 5.0 ± 0.23 µM | [2][3][6] |

| Effect on FGF23-mediated ERK activity | 70% reduction | [2][3][6] |

| Interacting Domains of α-Klotho | KL1 and KL2 domains and the linker between them | [2][3][6] |

Signaling Pathway

The α-Klotho protein is a crucial component of the FGF23 signaling pathway. The binding of FGF23 to the α-Klotho-FGFR complex initiates a downstream signaling cascade, primarily through the MAPK/ERK pathway, to regulate phosphate and vitamin D metabolism.[2][7] this compound inhibits this pathway by binding to α-Klotho and disrupting its interaction with FGF23.[2] Beyond FGF23 signaling, α-Klotho has been implicated in the modulation of other key cellular pathways, including the suppression of insulin/IGF-1 and Wnt signaling.[7][8]

Caption: FGF23 Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for the computational docking of this compound to α-Klotho.

Preparation of the α-Klotho Protein Structure

-

Obtain the Protein Structure: Download the crystal structure of the FGF23-FGFR1c-α-Klotho ternary complex from the Protein Data Bank (PDB ID: 5W21).[4][5]

-